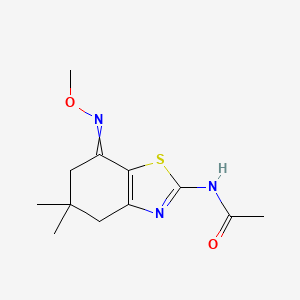

N-(7-(Azamethoxymethylene)-5,5-dimethyl-4,5,6-trihydrobenzothiazol-2-YL)ethanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

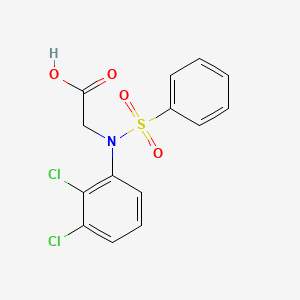

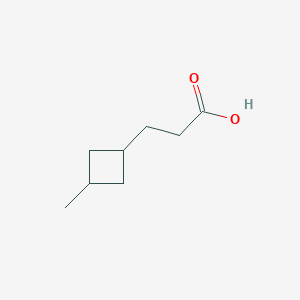

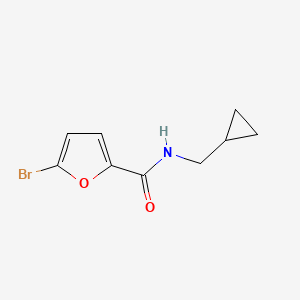

Amides can be synthesized through the reaction between acyl chlorides and amines. This reaction involves an initial nucleophilic addition of an amide cation to the carbonyl group, followed by an elimination reaction .Molecular Structure Analysis

Amides are neutral compounds. The amide linkage is planar, even though it’s often shown with a single bond, which should allow free rotation .Chemical Reactions Analysis

Amides can undergo various chemical reactions. For example, they can be hydrolyzed in the presence of dilute acids .Physical and Chemical Properties Analysis

Amides have various physical and chemical properties. For example, they can form hydrogen bonds, which gives them relatively high melting points . Small amides are soluble in water because they can form hydrogen bonds with water molecules .Scientific Research Applications

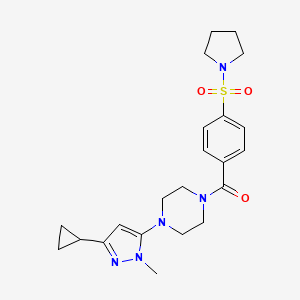

Coordination Chemistry and Ligand Synthesis

N-(7-(Azamethoxymethylene)-5,5-dimethyl-4,5,6-trihydrobenzothiazol-2-YL)ethanamide can be utilized in coordination chemistry. The compound's structure allows it to act as a ligand in forming metal complexes, particularly with palladium. This application is significant in the synthesis of complex organometallic structures, which are crucial in catalysis and material science (Schick, Pape, & Hahn, 2014).

Sequestration of Actinides

The compound has potential applications in the sequestration of actinides, such as plutonium. This application is particularly relevant in nuclear waste management and environmental remediation. The structural properties of the compound facilitate the formation of strong complexes with actinide ions, aiding in their effective sequestration (Weitl, Raymond, Smith, & Howard, 1978).

Polymer Synthesis and Bioconjugation

This compound plays a role in the synthesis of acrylic copolymers, particularly those containing poly(ethylene glycol) and dioxolane functional groups. These polymers have potential applications in bioconjugation, a technique used in drug delivery and biotechnology (Rossi, Zou, Scott, & Kizhakkedathu, 2008).

Antitumor Properties

There is research indicating the antitumor properties of compounds structurally related to this compound. These compounds can act as prodrug modifications, which might be useful in cancer treatment strategies (Stevens et al., 1984).

Antioxidant Studies

The compound has been involved in the synthesis of novel N-substituted benzyl/phenyl acetamides, which have shown potential antioxidant activities. This application is relevant in the development of new therapeutic agents that target oxidative stress-related diseases (Ahmad et al., 2012).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

N-(7-methoxyimino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2S/c1-7(16)13-11-14-8-5-12(2,3)6-9(15-17-4)10(8)18-11/h5-6H2,1-4H3,(H,13,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQYCYMGPGXUOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(S1)C(=NOC)CC(C2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2407897.png)

![4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2407903.png)

![5-ethoxy-6-ethyl-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407905.png)

![5-methyl-N-phenyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2407907.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2407908.png)

![5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}-2-(trifluoromethyl)pyridine](/img/structure/B2407913.png)